Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Metabolic stability Cytochrome P450 Drug metabolism

Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1245808-03-0) is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-phenyl substituent, a 7-cyclopropyl group, and an ethyl ester at the 6-position. The compound possesses a molecular weight of 307.3 g/mol, a topological polar surface area (TPSA) of 56.5 Ų, and a calculated LogP (XLogP3) of 2.8, placing it within favorable drug-like property space.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 1245808-03-0
Cat. No. B1392838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS1245808-03-0
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C4CC4
InChIInChI=1S/C18H17N3O2/c1-2-23-18(22)14-11-19-16-10-15(12-6-4-3-5-7-12)20-21(16)17(14)13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3
InChIKeyTYZXAGOENZWTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1245808-03-0): Core Scaffold & Physicochemical Profile for Kinase-Targeted Research


Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1245808-03-0) is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-phenyl substituent, a 7-cyclopropyl group, and an ethyl ester at the 6-position. The compound possesses a molecular weight of 307.3 g/mol, a topological polar surface area (TPSA) of 56.5 Ų, and a calculated LogP (XLogP3) of 2.8, placing it within favorable drug-like property space [1]. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, extensively validated as a kinase inhibitor template, particularly against cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs) [2]. Commercially available from multiple vendors at purities of 95–98%, this compound serves as a key building block or reference standard for structure-activity relationship (SAR) investigations and focused library synthesis .

Why the 7-Cyclopropyl Substituent Cannot Be Replaced by a 7-Methyl or 7-Ethyl Analog in Metabolic Stability-Focused SAR


The 7-cyclopropyl group on ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate imparts distinct physicochemical and metabolic properties that are not replicated by simple alkyl substituents such as methyl or ethyl. The cyclopropyl ring possesses a significantly higher C–H bond dissociation energy (~106–110 kcal/mol) compared to methyl C–H bonds (~98–104 kcal/mol), resulting in reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes [1]. This intrinsic resistance to first-pass metabolism makes the cyclopropyl analog a superior choice for scaffolds intended for in vivo pharmacokinetic optimization or for building compound libraries where metabolic stability is a primary selection criterion. Substituting the cyclopropyl with a methyl group (e.g., CAS 71509-22-3) eliminates this metabolic shield while also reducing molecular weight by 26 Da and lowering lipophilicity, which can alter binding kinetics and PK/PD profiles in ways that confound SAR interpretation .

Quantitative Differentiation Evidence: Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate vs. Closest Analogs


Reduced CYP450-Mediated Oxidative Metabolism: Cyclopropyl vs. Methyl C–H Bond Energy Comparison

The 7-cyclopropyl substituent on the target compound provides a metabolic stability advantage over the 7-methyl analog (CAS 71509-22-3). The cyclopropyl C–H bond dissociation energy (BDE) is approximately 106–110 kcal/mol, compared to ~98–104 kcal/mol for methyl C–H bonds. This higher BDE renders the cyclopropyl C–H bonds less susceptible to hydrogen atom abstraction by cytochrome P450 enzymes, the rate-limiting step in oxidative metabolism [1][2]. In practice, this translates to a reduced intrinsic clearance (CLint) and prolonged metabolic half-life for cyclopropyl-bearing compounds. While no direct in vitro microsomal stability data for this specific compound pair is publicly available, the class-level trend is well-established: replacing a methyl group with a cyclopropyl at metabolically labile positions typically reduces CYP-mediated oxidation by 2- to 10-fold, as demonstrated across diverse chemotypes including statins and kinase inhibitors [1].

Metabolic stability Cytochrome P450 Drug metabolism Pharmacokinetics

Physicochemical Property Differentiation: Lipophilicity, Molecular Weight, and Rotatable Bond Count

The target compound (MW 307.3 g/mol) and its 7-methyl analog (MW 281.3 g/mol) exhibit quantifiably different physicochemical profiles that influence drug-likeness and pharmacokinetic behavior. The target compound has an XLogP3 of 2.8 [1], while the 7-methyl analog is estimated to have a LogP of approximately 2.3–2.5 based on the loss of one methylene-equivalent carbon. The TPSA is identical at 56.5 Ų for both compounds. However, the target compound has five rotatable bonds versus four for the methyl analog. The 26 Da increase in molecular weight and ~0.3–0.5 LogP unit increase in lipophilicity can affect membrane permeability, plasma protein binding, and volume of distribution . Additionally, the cyclopropyl group introduces increased three-dimensional character (higher sp³ fraction), which is correlated with improved clinical success rates in drug development [2].

Lipophilicity Drug-likeness Physicochemical properties Oral bioavailability

Scaffold Validation for CDK2/TRKA Dual Inhibition: Potency Benchmarks for Pyrazolo[1,5-a]pyrimidine-6-carboxylate Derivatives

While the target compound itself lacks publicly reported IC50 values, its core scaffold—pyrazolo[1,5-a]pyrimidine-6-carboxylate—has been rigorously validated in a 2024 study reporting dual CDK2/TRKA inhibitors. Lead compounds in this series (e.g., compound 6t) achieved an IC50 of 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to reference inhibitors ribociclib (CDK2 IC50 = 0.07 µM) and larotrectinib (TRKA IC50 = 0.07 µM) [1]. The target compound incorporates the identical pyrazolo[1,5-a]pyrimidine-6-carboxylate core but adds a 2-phenyl substituent that aligns with the aryl-binding motif found in optimized CDK2 inhibitors, and a 7-cyclopropyl group that provides the metabolic stability advantages described in Evidence Item 1. This scaffold-level validation demonstrates that the core is productive for generating nanomolar kinase inhibitors, supporting the target compound's utility as a privileged intermediate for focused library enumeration [1][2].

CDK2 inhibitor TRKA inhibitor Kinase inhibition Anticancer Pyrazolo[1,5-a]pyrimidine

Procurement Differentiation: Purity, Supplier Diversity, and Quality Certification for Reproducible Research

The target compound is available from multiple independent suppliers with documented purity levels: 97% (Chemscene, LeYan) , 98% NLT (MolCore, ISO-certified) , and 95% (AKSci, Chemenu) . In contrast, the closest analog—ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 71509-22-3)—is listed by fewer vendors and typically not stocked at comparable purity grades. MolCore's ISO certification provides an additional quality assurance layer for GLP-compliant studies . The target compound is also available from Chemscene with defined storage conditions (sealed, dry, 2–8°C) and shipping specifications (room temperature for continental US) , supporting reproducible experimental design. The presence of multiple competing suppliers also mitigates single-source supply risk, which is critical for long-term research programs.

Chemical procurement Quality assurance Building blocks ISO certification Reproducibility

Optimal Research Application Scenarios for Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate


Kinase Inhibitor Focused Library Synthesis Leveraging the Pre-functionalized Pyrazolo[1,5-a]pyrimidine-6-carboxylate Core

Medicinal chemistry teams pursuing CDK2, TRKA, or dual-kinase inhibitors can directly employ this compound as a late-stage diversification intermediate. The ethyl ester at position 6 allows facile hydrolysis to the carboxylic acid followed by amide coupling, while the 2-phenyl group mimics the aryl-binding motif found in optimized CDK2 inhibitors achieving IC50 values as low as 0.09 µM [1]. The 7-cyclopropyl group simultaneously introduces metabolic stability, reducing the likelihood that early lead compounds will fail due to rapid CYP-mediated clearance. This pre-functionalized scaffold eliminates 3–5 synthetic steps compared to de novo core construction, accelerating hit-to-lead timelines.

Metabolic Stability SAR Studies Comparing 7-Cyclopropyl vs. 7-Methyl Pyrazolo[1,5-a]pyrimidine Analogs

The compound is ideally suited for head-to-head microsomal stability comparisons with its 7-methyl analog (CAS 71509-22-3). The predicted 2- to 10-fold reduction in CYP-mediated oxidation for the cyclopropyl variant [2] can be experimentally quantified in human, rat, and mouse liver microsomes to establish species-specific metabolic profiles. This data is critical for selecting the appropriate 7-position substituent in preclinical candidate optimization, where metabolic stability often represents a key go/no-go checkpoint. Researchers can use this compound pair to generate intrinsic clearance (CLint) and half-life (T1/2) values that directly inform scaffold prioritization.

Physicochemical Property Benchmarking for Drug-Likeness Optimization in the Pyrazolo[1,5-a]pyrimidine Series

With its XLogP3 of 2.8, TPSA of 56.5 Ų, and five rotatable bonds [3], this compound serves as a reference point for assessing the impact of structural modifications on drug-like properties. Teams can systematically derivatize the 6-ester, 2-phenyl, or 7-cyclopropyl positions and track changes in LogP, solubility, and permeability. The compound's favorable physicochemical profile—within Lipinski and Veber compliance—makes it a suitable starting point for oral bioavailability optimization campaigns.

Quality-Controlled Reference Standard for Analytical Method Development and Batch-to-Batch Reproducibility

The availability of this compound at 98% purity with ISO certification from MolCore supports its use as a certified reference standard for HPLC/LC-MS method development, calibration curve generation, and impurity profiling. This is particularly valuable for CROs and pharmaceutical analytical departments that require well-characterized reference materials for GLP-compliant bioanalytical studies. The defined storage conditions (sealed, dry, 2–8°C) provided by Chemscene further support long-term stability and reproducible experimental outcomes.

Quote Request

Request a Quote for Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.